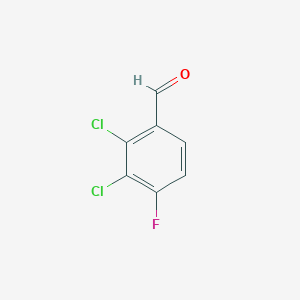

2,3-Dichloro-4-fluorobenzaldehyde

Descripción general

Descripción

2,3-Dichloro-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds, such as fluorobenzaldehyde, have been used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have shown antimicrobial properties , suggesting that the targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It’s known that fluorobenzaldehyde can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given its potential to form schiff base compounds, it may interfere with microbial metabolic pathways, leading to antimicrobial effects .

Pharmacokinetics

For instance, Fluorobenzaldehyde has a relatively low melting point and a moderate boiling point , which could facilitate its absorption and distribution.

Result of Action

If it acts similarly to fluorobenzaldehyde, it could lead to the formation of schiff base compounds that have antimicrobial properties . This could result in the inhibition of microbial growth or viability.

Actividad Biológica

2,3-Dichloro-4-fluorobenzaldehyde (DCFB) is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

DCFB is characterized by the presence of two chlorine atoms and one fluorine atom on a benzaldehyde backbone. Its molecular formula is CHClFO, and it has a molecular weight of 195.01 g/mol. The presence of halogens in its structure contributes to its reactivity and potential biological effects.

Synthesis of this compound

DCFB can be synthesized through various methods, including halogenation of 4-fluorobenzaldehyde. A common approach involves the chlorination of 4-fluorobenzaldehyde using chlorine gas or other chlorinating agents under controlled conditions to achieve the desired dichlorinated product .

Antimicrobial Properties

DCFB exhibits notable antimicrobial activity against various bacterial strains. Studies have demonstrated that it possesses significant inhibitory effects on gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Research indicates that DCFB may have potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanisms underlying this activity are thought to involve the induction of apoptosis and disruption of cell cycle progression .

PPARγ Agonism

Recent investigations have identified DCFB as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and adipocyte differentiation. DCFB's ability to modulate PPARγ activity suggests its potential application in treating metabolic disorders such as type II diabetes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DCFB against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that DCFB exhibited an IC50 value in the low micromolar range, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Potential

In a separate study, DCFB was tested against several cancer cell lines, including breast and lung cancer cells. The compound showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggested that DCFB induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Comparative Biological Activity Table

Aplicaciones Científicas De Investigación

Chemical Synthesis

2,3-Dichloro-4-fluorobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical structure allows it to participate in several reactions:

- Aldol Condensation : This compound can undergo aldol condensation reactions to form larger carbon skeletons, which are essential in the synthesis of complex organic molecules.

- Electrophilic Aromatic Substitution : The presence of both chlorine and fluorine atoms enhances the electrophilicity of the benzaldehyde group, making it a suitable substrate for electrophilic aromatic substitution reactions.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is used as a building block for the synthesis of biologically active compounds. Some notable applications include:

- Synthesis of Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications of this compound have led to the development of new classes of antibiotics.

- Anticancer Agents : Certain derivatives have been investigated for their potential anticancer activity, contributing to the discovery of novel therapeutic agents.

Material Science

The compound is also utilized in materials science, particularly in the development of polymers and advanced materials:

- Polymer Synthesis : It is employed in the synthesis of copolymers that incorporate halogenated aromatic units. These materials often exhibit enhanced thermal stability and mechanical properties.

- Functional Materials : The incorporation of this compound into polymer matrices can impart specific functionalities such as improved electrical conductivity or chemical resistance.

Case Study 1: Synthesis of Antimicrobial Compounds

A recent study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The research involved modifying the aldehyde group to introduce various functional groups that enhance antimicrobial efficacy. The resulting compounds showed significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Development of Fluorescent Polymers

Another research effort focused on using this compound in the creation of fluorescent polymers. By polymerizing this compound with other monomers, researchers developed materials that emit light under UV irradiation. These materials have potential applications in optoelectronics and sensor technology.

Análisis De Reacciones Químicas

Halogen Exchange Reactions

The compound’s chlorine atoms at positions 2 and 3 may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Fluorination via KF/Phase Transfer Catalysis :

Based on methods for synthesizing 4-fluorobenzaldehyde ( ), chlorine substituents can be replaced by fluorine using potassium fluoride (KF) and phase transfer catalysts (e.g., tetraphenylphosphonium bromide) at 200–230°C. For 2,3-dichloro-4-fluorobenzaldehyde, selective substitution at position 2 or 3 may occur under similar conditions, though steric and electronic effects from adjacent substituents could influence reactivity.

Oxidation and Reduction

The aldehyde group is reactive in redox reactions:

-

Reduction to Alcohol :

Catalytic hydrogenation or reduction with agents like NaBH₄ could convert the aldehyde to 2,3-dichloro-4-fluorobenzyl alcohol. Similar reductions are described for 2-fluoro-3-chlorobenzaldehyde derivatives using H₂O₂ and HBr catalysts ( ). -

Oxidation to Carboxylic Acid :

Oxidation with KMnO₄ or CrO₃ under acidic conditions would yield 2,3-dichloro-4-fluorobenzoic acid.

Condensation and Functionalization

The aldehyde group participates in condensation reactions:

-

Schiff Base Formation :

Reaction with primary amines (e.g., aniline) could form imines, useful in coordination chemistry or pharmaceutical intermediates. -

Grignard or Organometallic Additions :

Addition of Grignard reagents to the aldehyde would produce secondary alcohols, though steric hindrance from adjacent chlorines may limit reactivity.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring may undergo EAS at meta/para positions relative to substituents:

-

Nitration :

Directed by the aldehyde group, nitration could occur at position 5 or 6, though competing deactivation from chlorine may reduce reaction rates. -

Sulfonation :

Sulfonic acid groups could be introduced under fuming sulfuric acid conditions.

Cross-Coupling Reactions

The chlorine atoms enable participation in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Using Pd catalysts, chlorine at position 2 or 3 could be replaced by aryl/heteroaryl groups, enabling access to biaryl structures. Example protocols from dichlorobenzaldehyde derivatives suggest temperatures of 80–120°C with Pd(PPh₃)₄ ( ).

Hydrolysis and Functional Group Interconversion

-

Cyanide Hydrolysis :

If a nitrile precursor exists (as in ), hydrolysis under acidic/basic conditions could yield the aldehyde. For this compound, reverse pathways (e.g., oxidation of alcohols) are plausible.

Key Challenges and Selectivity Considerations

-

Steric Effects : Adjacent chlorine atoms at positions 2 and 3 may hinder reactions at these sites.

-

Electronic Effects : The electron-withdrawing aldehyde and fluorine groups deactivate the ring, necessitating harsh conditions for substitution.

-

Regioselectivity : Fluorination or nitration may favor specific positions based on substituent directing effects.

Propiedades

IUPAC Name |

2,3-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGDPGXIJYFMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.